molecular formula C18H14O4 B10803541 Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate

Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate

Cat. No.: B10803541
M. Wt: 294.3 g/mol
InChI Key: ZGXSZFFFBKCLDC-GXDHUFHOSA-N
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Description

Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate is a chromanone-based benzoate ester featuring a conjugated (E)-configured exocyclic double bond. The compound combines a chroman-4-one (a bicyclic structure with a benzopyran backbone and a ketone group at position 4) and a methyl benzoate moiety linked via a methylidene bridge. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore or intermediate) and materials science.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoate

InChI

InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3/b14-10+

InChI Key

ZGXSZFFFBKCLDC-GXDHUFHOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-613308 involves several steps, starting with the preparation of the core structure. The key intermediate is 4-[(4-oxo-2H-1-benzopyran-3(4H)-ylidene)methyl]benzoic acid, methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final compound is purified to achieve a high purity level of 98% .

Industrial Production Methods

Industrial production of WAY-613308 follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the consistency and quality of the final product. The compound is stored at -20°C to maintain its stability and purity .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions, forming extended conjugated systems. A notable example involves its synthesis via Knoevenagel condensation:

Reactants Conditions Catalyst Yield Reference
3,5-di-tert-butyl-4-hydroxycyclohexa-2,5-dienone + methyl 4-formylbenzoateToluene, 145°C, 14 hPiperidine86.5%

This reaction forms the chroman-3-ylidene backbone through dehydration. Piperidine facilitates enolate formation, while toluene acts as a high-boiling solvent to drive the reaction to completion .

Hydrolysis of the Ester Group

The methyl benzoate moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Pathway :

Methyl benzoate+H2OH+or OHBenzoic acid+Methanol\text{Methyl benzoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Benzoic acid} + \text{Methanol}

Key Observations :

  • Acidic Hydrolysis : Requires prolonged reflux with concentrated HCl.

  • Basic Hydrolysis : Achieved with NaOH/ethanol under milder conditions (60–80°C).

  • The chromanone ring remains intact during hydrolysis, as confirmed by FT-IR and NMR studies.

Oxidation of the Chroman Moiety

The chroman ring undergoes oxidation at the 4-oxo position:

Oxidizing Agent Product Conditions Reference
KMnO₄ (acidic)Chroman-4-one derivative80°C, 6 h
Ozone (O₃)Cleavage to dicarboxylic acid-78°C, 2 h

The 4-oxo group enhances susceptibility to oxidative ring-opening, yielding products with potential biological activity.

Geometric Isomerization

The (E)-configuration of the methylidene group can isomerize under specific conditions:

Stimulus Isomerization Outcome Kinetics Reference
UV light (254 nm)(E) → (Z)t₁/₂ = 45 min
Heat (120°C)Partial (E/Z) equilibrium2 h

The (Z)-isomer exhibits reduced planarity, affecting its UV-Vis absorption profile.

Nucleophilic Additions

The α,β-unsaturated ketone system in the chroman-3-ylidene group undergoes Michael additions:

Nucleophile Product Conditions Reference
EthylenediamineBis-adductEtOH, 25°C, 12 h
ThiophenolThio-Michael adductDMF, 60°C, 6 h

These reactions demonstrate the compound’s utility in synthesizing heterocyclic derivatives for pharmaceutical applications.

Catalytic Hydrogenation

The double bond in the chroman-3-ylidene group is selectively hydrogenated:

Catalyst Pressure Product Selectivity Reference
Pd/C (10%)1 atm H₂Dihydrochroman derivative>95%

This reaction preserves the ester group, enabling modular functionalization.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:

Reaction Partner Product Conditions Reference
Maleic anhydrideCyclobutane adduct300 nm, 8 h

The reaction proceeds via a singlet excited state, confirmed by quenching studies.

Scientific Research Applications

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the condensation of appropriate aromatic precursors. The structure features a chromanone moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of methyl benzoate with 4-oxochroman-3-aldehyde under acidic or basic conditions to yield the target compound.

Biological Activities

  • Anticancer Properties :
    • Recent studies have indicated that compounds similar to methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate exhibit anticancer properties. For instance, derivatives of chromanones have shown efficacy against various cancer cell lines, including breast and lung cancers. A specific study demonstrated that chromanone derivatives could inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Research indicates that certain chromanone derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects :
    • Inflammation-related studies have highlighted the anti-inflammatory potential of related compounds. This compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable candidate for drug development:

Application Area Details
Cancer Treatment Potential as an anticancer agent due to its ability to induce apoptosis.
Antimicrobial Agents Efficacy against various pathogens, suggesting use in antibiotic development.
Anti-inflammatory Drugs Modulation of inflammatory responses could lead to new therapeutic options.

Case Studies

  • Synthesis and Evaluation of Chromanone Derivatives :
    • A study synthesized several chromanone derivatives, including this compound, and evaluated their biological activities. The findings showed promising anticancer effects in vitro, with specific derivatives exhibiting submicromolar activity against cancer cell lines .
  • Antimicrobial Testing :
    • Another research effort focused on testing the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Mechanisms :
    • A comprehensive study investigated the anti-inflammatory mechanisms of chromanone derivatives, finding that they could inhibit key inflammatory mediators such as TNF-alpha and IL-6, thus supporting their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of WAY-613308 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related benzoate esters and heterocyclic derivatives:

Compound Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Synthetic Yield/Purity
Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate (Target) Chroman-4-one + methyl benzoate (E)-configured exocyclic double bond, 4-oxochroman, methyl ester ~294.3 (estimated) Not reported in evidence
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate () α,β-Unsaturated ketone + benzoate 3-Oxo-3-phenylpropenyl, methyl ester 270.3 High purity (pharmaceutical grade)
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate () Propenylamine + benzoate (E)-3-Aminopropenyl, methyl ester 191.23 83–91% (reported in synthetic routes)
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ) Quinoline-piperazine-benzoate 2-Phenylquinoline, piperazine linker, methyl ester 463.5 Crystallized (yellow/white solids)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, ) Pyridazine-phenethylamino-benzoate Pyridazine, phenethylamino group, ethyl ester 337.4 Not explicitly reported

Key Observations :

  • Electronic Effects : The target compound’s chroman-4-one moiety introduces a rigid, electron-deficient aromatic system, contrasting with the α,β-unsaturated ketone in ’s compound, which may enhance electrophilicity .
  • Substituent Influence : Halogenated analogs (e.g., C2–C7 in ) show enhanced stability and bioavailability due to halogen atoms (Br, Cl, F), whereas the target compound lacks such substituents .
Physicochemical Properties
  • Solubility: Piperazine-containing compounds () are likely more polar and water-soluble due to the basic nitrogen in piperazine, whereas the target compound’s chromanone core may reduce solubility in aqueous media .
  • Crystallinity: highlights that quinoline derivatives crystallize as yellow/white solids, suggesting similar crystallization behavior for the target compound if synthesized under analogous conditions .

Data Tables

Table 1: Structural Comparison of Benzoate Derivatives
Feature Target Compound Compound Compound C1 ()
Core Structure Chroman-4-one + benzoate α,β-Unsaturated ketone + benzoate Propenylamine + benzoate Quinoline-piperazine-benzoate
Key Functional Groups 4-Oxochroman, methyl ester 3-Oxo-3-phenylpropenyl, methyl ester (E)-3-Aminopropenyl, methyl ester 2-Phenylquinoline, piperazine
Molecular Weight ~294.3 270.3 191.23 463.5

Biological Activity

Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate, also known as WAY-613308, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C18_{18}H14_{14}O4_{4}
  • CAS Number : 503040-22-0
  • Molar Mass : 294.3 g/mol

The compound features a chromanone moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Methyl E 4 4 oxochroman 3 ylidene methyl benzoate\text{Methyl E 4 4 oxochroman 3 ylidene methyl benzoate}

Antimicrobial Activity

Research indicates that compounds with similar structures to methyl benzoate exhibit significant antimicrobial properties. For instance, methyl benzoate has been shown to act against various agricultural pests and pathogens, suggesting that this compound may possess similar qualities due to its structural characteristics .

Antioxidant Properties

The antioxidant capacity of compounds derived from chromanones has been documented in various studies. These compounds can scavenge free radicals, thus providing protective effects against oxidative stress. This property is crucial for potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory effects. Similar chromanone derivatives have been studied for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on related compounds demonstrated that methyl benzoate showed effective insecticidal activity against pests like Tetranychus urticae and B. tabaci. The LC50 values indicated significant toxicity levels at low concentrations, suggesting that this compound could have comparable efficacy .
  • Antioxidant Activity Assessment : In vitro studies have shown that chromanone derivatives can significantly reduce oxidative stress markers in cell cultures. The specific mechanisms involve the modulation of enzymatic activities related to oxidative stress response .
  • Anti-inflammatory Studies : Research involving flavonoids and chromanones has highlighted their potential in reducing pro-inflammatory cytokines in animal models. This suggests that this compound may similarly contribute to anti-inflammatory responses .

Summary of Biological Activities

Activity TypeEvidence/Source
AntimicrobialEffective against pests; LC50 values indicate potency
AntioxidantReduces oxidative stress markers in vitro
Anti-inflammatoryModulates inflammatory cytokines in animal models

Q & A

Q. How can the molecular structure of Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate be determined experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR/IR Spectroscopy : Assign proton/carbon environments (e.g., aromatic protons, ester carbonyl groups) and confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., using chloroform/hexane). Use SHELXS/SHELXL for structure solution/refinement . Validate geometry with ORTEP-3 for thermal ellipsoid visualization .
  • Data Validation : Check R-factors (R₁ < 0.05 for high-quality data) and ensure bond lengths/angles align with standard values (e.g., C=O bond ~1.21 Å) .

Q. What synthetic routes are recommended for this compound?

  • Methodological Answer : Adapt protocols from analogous benzoate derivatives:
  • Knoevenagel Condensation : React 4-oxochroman-3-carbaldehyde with methyl 4-(bromomethyl)benzoate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., CH₃CN) at 70–80°C .
  • Purification : Use flash column chromatography (silica gel, chloroform:hexane gradient) . Monitor purity via TLC and HPLC (C18 column, UV detection at 254 nm).

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow laboratory chemical guidelines:
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Spill Management : Neutralize with sand, then clean with isopropanol. Avoid aqueous solutions to prevent contamination .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) and compare with X-ray data. Address discrepancies (e.g., torsional angles) by assessing solvent effects or crystal packing forces .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonds) via CrystalExplorer to explain deviations .
  • Dynamic NMR : Probe conformational flexibility in solution if solid-state data differs significantly .

Q. How can crystallization conditions be optimized for high-resolution X-ray studies?

  • Methodological Answer :
  • Screening : Use microbatch under oil (e.g., PEG 4000, pH 5–7) or vapor diffusion (ethanol:water mixtures).
  • Additives : Introduce trace co-solvents (e.g., DMSO) to improve crystal morphology .
  • Cryoprotection : Soak crystals in Paratone-N before flash-cooling (100 K) to reduce ice formation .

Q. What strategies are used to evaluate potential biological activity?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of cyclooxygenase (COX-2) or kinases via fluorescence polarization (IC₅₀ determination) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., estrogen receptor). Validate with SPR (surface plasmon resonance) for affinity measurements .
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay on HEK293 cells) .

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